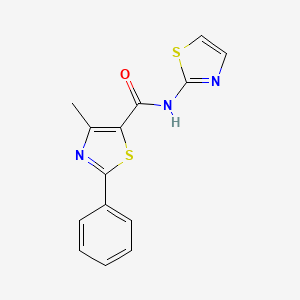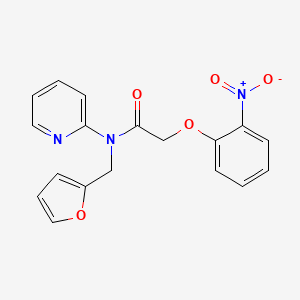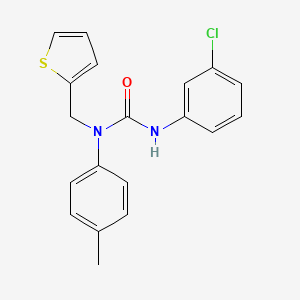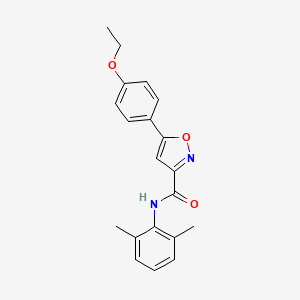
N-(3,4-dimethoxyphenyl)-6-methyl-2-(methylthio)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a dimethoxyphenyl group, a methyl group, and a methylsulfanyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
The synthesis of N-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the dimethoxyphenyl group: This step often involves a substitution reaction where the dimethoxyphenyl group is introduced to the pyrimidine ring.
Addition of the methyl and methylsulfanyl groups: These groups are typically added through alkylation reactions using suitable reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反応の分析
N-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrimidine ring are replaced by other groups under suitable conditions.
Common reagents used in these reactions include acids, bases, and organic solvents, with the major products being derivatives of the original compound with modified functional groups .
科学的研究の応用
N-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, where it may act as an inhibitor of specific enzymes or pathways.
Industry: It is used in the development of new materials and as a component in various industrial processes
作用機序
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or signaling pathways, leading to alterations in cellular functions. For example, it has been studied as a potential inhibitor of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
類似化合物との比較
N-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also contain a pyrimidine ring and have been studied for their biological activities, particularly as CDK inhibitors.
N-(3,4-dimethoxyphenyl)methylpyrimidin-4-amine: This compound shares the dimethoxyphenyl group and pyrimidine ring but lacks the methyl and methylsulfanyl groups, leading to different chemical and biological properties.
The uniqueness of N-(3,4-DIMETHOXYPHENYL)-6-METHYL-2-(METHYLSULFANYL)PYRIMIDIN-4-AMINE lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
特性
分子式 |
C14H17N3O2S |
|---|---|
分子量 |
291.37 g/mol |
IUPAC名 |
N-(3,4-dimethoxyphenyl)-6-methyl-2-methylsulfanylpyrimidin-4-amine |
InChI |
InChI=1S/C14H17N3O2S/c1-9-7-13(17-14(15-9)20-4)16-10-5-6-11(18-2)12(8-10)19-3/h5-8H,1-4H3,(H,15,16,17) |
InChIキー |
QAQHLPPLOZRUCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)SC)NC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide](/img/structure/B14986721.png)

![3-(benzylsulfonyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B14986727.png)

![3,4,6-trimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B14986742.png)
![2-(ethylsulfonyl)-N-(2-fluorophenyl)-5-[(furan-2-ylmethyl)(4-methylbenzyl)amino]pyrimidine-4-carboxamide](/img/structure/B14986748.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-chloro-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14986762.png)
![2-bromo-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B14986765.png)
![2-(4-methylphenoxy)-N-[1-methyl-2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B14986766.png)


![4-butoxy-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B14986787.png)
